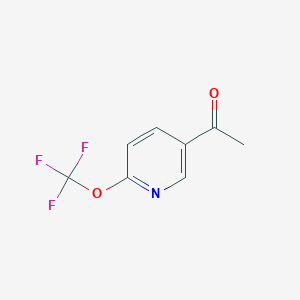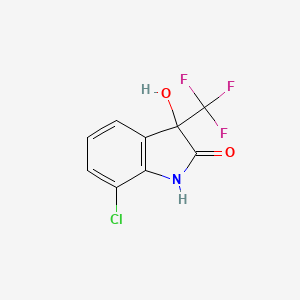
7-Chloro-3-hydroxy-3-(trifluoromethyl)indolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-3-hydroxy-3-(trifluoromethyl)indolin-2-one is a compound belonging to the class of indolin-2-ones, which are known for their diverse biological activities. This compound is characterized by the presence of a chloro group at the 7th position, a hydroxy group at the 3rd position, and a trifluoromethyl group at the 3rd position of the indolin-2-one scaffold. The incorporation of these functional groups enhances the compound’s chemical stability and biological activity, making it a valuable target for drug design and synthesis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-3-hydroxy-3-(trifluoromethyl)indolin-2-one typically involves the alkylation of isatin with alkyl bromide using sodium hydride as a base in dimethylformamide (DMF) solvent. This step results in the formation of N-substituted isatins. Subsequently, a trifluoromethyl group is introduced at the C(3) position of the ketone using tetrabutylammonium fluoride (TBAF) as a catalyst in tetrahydrofuran (THF) solvent at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions: 7-Chloro-3-hydroxy-3-(trifluoromethyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 3rd position can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the indolin-2-one scaffold can be reduced to form corresponding alcohols.
Substitution: The chloro group at the 7th position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 3-oxo-7-chloro-3-(trifluoromethyl)indolin-2-one.
Reduction: Formation of 3-hydroxy-7-chloro-3-(trifluoromethyl)indolin-2-ol.
Substitution: Formation of 7-substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: It serves as a versatile scaffold for the synthesis of novel compounds with potential biological activities.
Industry: The compound’s stability and biological activity make it suitable for use in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 7-chloro-3-hydroxy-3-(trifluoromethyl)indolin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to interact with nuclear xenobiotic receptor CAR, PIM1 kinase, and CDK2 kinase.
Pathways Involved: By binding to these targets, the compound can modulate various cellular processes, including cell cycle regulation and apoptosis, leading to its cytotoxic effects.
類似化合物との比較
3-Hydroxy-3-(trifluoromethyl)indolin-2-one: Lacks the chloro group at the 7th position.
7-Bromo-3-hydroxy-3-(trifluoromethyl)indolin-2-one: Contains a bromo group instead of a chloro group at the 7th position.
3-Hydroxy-3-(trifluoromethyl)indolin-2-one derivatives: Various derivatives with different substituents at the 3rd position.
Uniqueness: The presence of the chloro group at the 7th position in 7-chloro-3-hydroxy-3-(trifluoromethyl)indolin-2-one enhances its chemical stability and biological activity compared to similar compounds. This unique structural feature contributes to its potential as a lead compound for drug development .
特性
分子式 |
C9H5ClF3NO2 |
|---|---|
分子量 |
251.59 g/mol |
IUPAC名 |
7-chloro-3-hydroxy-3-(trifluoromethyl)-1H-indol-2-one |
InChI |
InChI=1S/C9H5ClF3NO2/c10-5-3-1-2-4-6(5)14-7(15)8(4,16)9(11,12)13/h1-3,16H,(H,14,15) |
InChIキー |
RQHPQKDWWMUKKO-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)Cl)NC(=O)C2(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


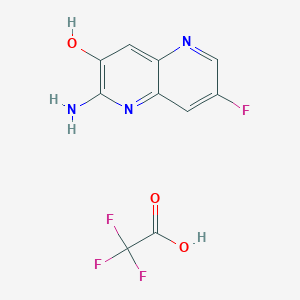
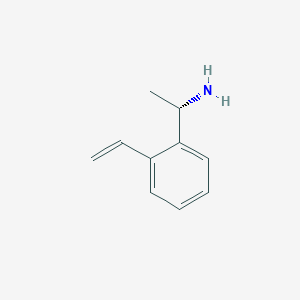
![N-(2'-Amino[1,1'-binaphthalen]-2-yl)-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B12953423.png)
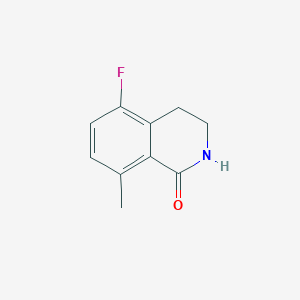
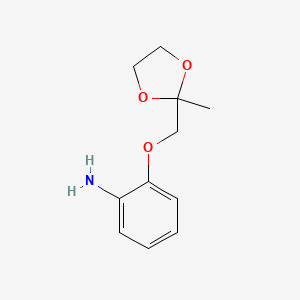
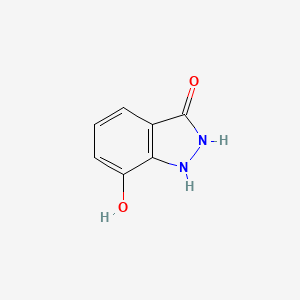

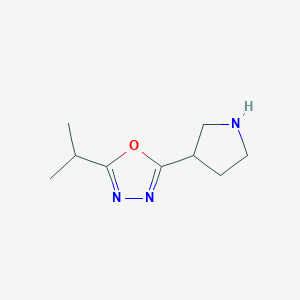
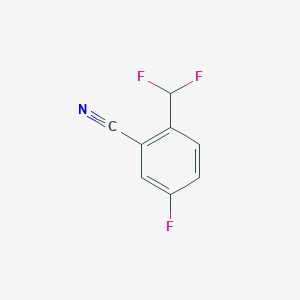

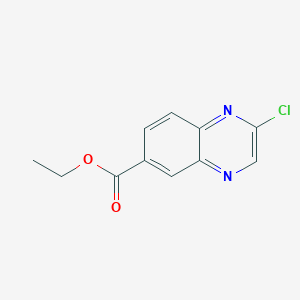
![3a-Hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid](/img/structure/B12953491.png)
![5-Methyl-7-(methylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B12953498.png)
